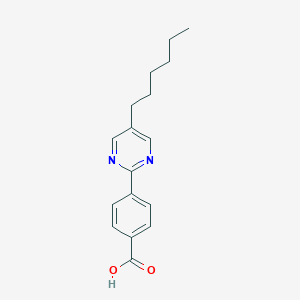

4-(5-Hexylpyrimidin-2-yl)benzoic acid

説明

4-(5-Hexylpyrimidin-2-yl)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with a hexyl chain at the 5-position and directly bonded to the benzoic acid moiety at the 2-position. This structure combines the aromaticity and hydrogen-bonding capacity of benzoic acid with the heterocyclic versatility of pyrimidine.

For example, 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives were synthesized via reactions of 4-(bromomethyl)benzoic acid with amines or phenols . Similarly, 4-[(5-bromopyrimidin-2-yl)oxy]benzoic acid () was likely prepared via nucleophilic aromatic substitution .

特性

CAS番号 |

106808-97-3 |

|---|---|

分子式 |

C17H20N2O2 |

分子量 |

284.35 g/mol |

IUPAC名 |

4-(5-hexylpyrimidin-2-yl)benzoic acid |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(10-8-14)17(20)21/h7-12H,2-6H2,1H3,(H,20,21) |

InChIキー |

UVIOLYDGOCKINZ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |

正規SMILES |

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |

同義語 |

4-(5-Hexyl-2-pyrimidinyl)-benzoic acid |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: Generally conducted at elevated temperatures, around 80-100°C

Reaction Time: Several hours, depending on the specific reactants and conditions

Industrial Production Methods

Industrial production of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

化学反応の分析

Types of Reactions

4-(5-Hexyl-2-pyrimidinyl)Benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The hexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylate derivatives

Reduction: Dihydropyrimidine derivatives

Substitution: Various substituted pyrimidine derivatives

科学的研究の応用

4-(5-Hexyl-2-pyrimidinyl)Benzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

作用機序

The mechanism of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The benzoic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine/Related Heterocycles

The hexyl substituent at the pyrimidine 5-position distinguishes 4-(5-Hexylpyrimidin-2-yl)benzoic acid from analogs with halogen or oxygen-containing groups. Key comparisons include:

Table 1: Substituent and Structural Comparison

| Compound Name | Substituent (Position) | Linker | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| This compound | 5-Hexyl (pyrimidine) | Direct bond | C₁₇H₂₀N₂O₂ | 284.35 | High lipophilicity |

| 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | 5-Bromo (pyrimidine) | Oxygen | C₁₁H₇BrN₂O₃ | 295.09 | Increased polarity |

| 4-(5-Chloropyridin-2-yl)benzoic acid | 5-Chloro (pyridine) | Direct bond | C₁₂H₈ClNO₂ | 233.65 | Reduced hydrogen-bonding sites |

| 5-((6-Benzyl-4-oxo-...-yl)amino)-2-hydroxybenzoic acid | Fused pyrido-pyrimidine | Direct bond | C₂₁H₂₀N₄O₄ | 392.40 | Enhanced rigidity |

Key Findings:

Hexyl vs. In contrast, bromo or chloro substituents (e.g., and ) add molecular weight and polarizability, which may enhance binding to hydrophobic pockets in biological targets .

Pyrimidine vs.

Linker Modifications

The direct bond between the pyrimidine and benzoic acid in the target compound contrasts with the oxygen linker in 4-[(5-bromopyrimidin-2-yl)oxy]benzoic acid (). The oxygen linker introduces conformational flexibility and additional hydrogen-bond acceptors (5 vs. 4 in the target compound), which could alter binding kinetics or solubility .

Heterocycle Variations

- However, it also raises molecular weight, which may limit bioavailability .

- Pyrazolo-Pyrimidine Derivatives (): The pyrazolo[4,3-d]pyrimidine core in 5-[...]benzoic acid introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and electronic effects. Such modifications are common in kinase inhibitors but may complicate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。